4-acetyl-N-((3-(1-ethyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methyl)benzamide
Description
Properties
IUPAC Name |
4-acetyl-N-[[3-(1-ethylpyrazol-4-yl)-1,2,4-oxadiazol-5-yl]methyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N5O3/c1-3-22-10-14(8-19-22)16-20-15(25-21-16)9-18-17(24)13-6-4-12(5-7-13)11(2)23/h4-8,10H,3,9H2,1-2H3,(H,18,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AVHIBFUKJGNYSO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C=N1)C2=NOC(=N2)CNC(=O)C3=CC=C(C=C3)C(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
4-acetyl-N-((3-(1-ethyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methyl)benzamide is an organic compound notable for its complex structure and potential biological activities. This compound incorporates a benzamide core with a 1,2,4-oxadiazole and a pyrazole moiety, which contribute to its diverse pharmacological properties. The following sections detail its synthesis, biological activities, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 339.36 g/mol. The unique structural features include:
- Benzamide Core : Provides a stable backbone for biological interactions.
- Oxadiazole Ring : Known for its bioactivity, particularly in anticancer and antimicrobial applications.
- Pyrazole Moiety : Enhances the compound's ability to interact with various biological targets.
Synthesis
The synthesis of this compound typically involves multi-step reactions that optimize yield and purity. A common synthetic route includes the following steps:
- Formation of the Oxadiazole Ring : Reacting appropriate hydrazones with carboxylic acids under acidic conditions.
- Benzamide Formation : Coupling the oxadiazole derivative with an acetylated benzamine.
- Purification : Employing recrystallization or chromatography to isolate the final product.
Biological Activities
Research indicates that compounds containing oxadiazole and pyrazole moieties exhibit significant biological activities. The following table summarizes key findings related to the biological activity of this compound:
Case Studies
- Anticancer Activity : A study demonstrated that derivatives similar to 4-acetyl-N-(...) exhibited potent inhibition of cancer cell lines by targeting telomerase and HDAC enzymes. These compounds showed IC50 values in the low micromolar range, indicating strong cytotoxic effects against various cancer types .
- Antimicrobial Efficacy : In vitro assays revealed that this compound exhibited significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. The mechanism involved inhibiting bacterial growth by disrupting cell wall synthesis .
- Anti-inflammatory Effects : Research indicated that compounds containing the oxadiazole structure could effectively reduce levels of pro-inflammatory cytokines in animal models of inflammation .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Variations
The following table highlights key structural differences and their implications:
Key Observations
Substituent Effects on Bioavailability :
- The 4-acetyl group in the target compound contrasts with trifluoro/methoxy groups in its analog . Fluorinated analogs likely exhibit greater metabolic stability due to resistance to oxidative degradation, whereas the acetyl group may serve as a site for hydrolysis or reduction.
- Diphenylpropanamide derivatives (e.g., ) show higher molecular weights (~401.5 g/mol), which could reduce solubility but improve binding to hydrophobic pockets in proteins.
Heterocyclic Influence: Pyrazole vs. Pyridine/Imidazole: The 1-ethylpyrazole in the target compound offers moderate lipophilicity compared to pyridine (in Compound 37, ) or imidazole (in Compound 75, ), which may alter pharmacokinetic profiles. Thioether vs.
Anticancer Applications: Compounds with nitro or trifluoromethyl groups (e.g., ) may exhibit enhanced cytotoxicity via DNA intercalation or topoisomerase inhibition.
Q & A
Basic: What synthetic methodologies are commonly employed to prepare 4-acetyl-N-((3-(1-ethyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methyl)benzamide?
The synthesis typically involves multi-step reactions, starting with the formation of the 1,2,4-oxadiazole ring. A key step is the cyclization of intermediate precursors, such as hydrazides or nitriles, under acidic or dehydrating conditions. For example, phosphorous oxychloride (POCl₃) is often used to cyclize hydrazide intermediates into oxadiazoles at elevated temperatures (120°C) . The pyrazole moiety is introduced via condensation reactions, where substituted benzaldehydes or acetophenones react with hydrazine derivatives in refluxing ethanol or acetic acid . Post-cyclization, functionalization (e.g., acetylation or alkylation) is performed to attach the benzamide group. Reaction monitoring via TLC and intermediate purification via column chromatography are critical for yield optimization .
Basic: Which spectroscopic techniques are essential for characterizing this compound?
Structural confirmation requires a combination of:
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR identify proton environments and carbon frameworks, particularly distinguishing oxadiazole (δ 160-165 ppm for C=N) and acetyl (δ 2.6 ppm for CH₃) groups .
- Infrared Spectroscopy (IR) : Key stretches include C=O (1680–1720 cm⁻¹ for benzamide), C=N (1550–1600 cm⁻¹ for oxadiazole), and N-H (3300 cm⁻¹ for amide) .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight and fragmentation patterns, critical for verifying synthetic success .
Advanced: How can reaction conditions be optimized for the 1,2,4-oxadiazole ring formation?
Optimization involves:
- Catalyst Selection : POCl₃ or polyphosphoric acid (PPA) enhances cyclization efficiency compared to milder reagents .
- Solvent Effects : Polar aprotic solvents (e.g., DMF, DMSO) improve reaction rates but may require post-reaction neutralization .
- Temperature Control : Cyclization at 120°C minimizes side products like open-chain intermediates .
- Stoichiometry : A 1:1 molar ratio of nitrile to hydrazide precursors prevents incomplete cyclization .
Advanced: What computational strategies predict the compound’s biological activity?
- Molecular Docking : Software like AutoDock Vina models interactions with target proteins (e.g., enzymes or receptors). The oxadiazole and pyrazole rings often show affinity for hydrophobic pockets, while the acetyl group participates in hydrogen bonding .
- Pharmacophore Modeling : Identifies critical motifs (e.g., oxadiazole as a hydrogen bond acceptor) for activity against specific targets .
- ADMET Prediction : Tools like SwissADME assess solubility, permeability, and metabolic stability, guiding analog design .
Advanced: How should researchers resolve contradictions in spectral data during characterization?
Discrepancies between calculated and observed NMR/IR data may arise from tautomerism or impurities. Strategies include:
- Purification : Recrystallization or HPLC to isolate pure intermediates .
- Variable Temperature NMR : Resolves dynamic effects like keto-enol tautomerism in the acetyl group .
- Comparative Analysis : Cross-referencing with structurally similar compounds (e.g., triazole or pyrazole derivatives) validates assignments .
Advanced: What strategies mitigate low yields in multi-step syntheses?
- Stepwise Monitoring : Use TLC or LC-MS after each step to identify bottlenecks (e.g., incomplete cyclization) .
- Protecting Groups : Temporarily shield reactive sites (e.g., amine groups) during harsh reactions .
- Catalyst Optimization : Transition metal catalysts (e.g., Pd for cross-couplings) improve efficiency in pyrazole functionalization .
Basic: Which structural motifs influence the compound’s bioactivity?
- 1,2,4-Oxadiazole : Enhances metabolic stability and participates in π-π stacking with aromatic residues in target proteins .
- Pyrazole : Modulates solubility and binds to hydrophobic enzyme pockets .
- Acetylbenzamide : Acts as a hydrogen bond donor/acceptor, critical for receptor affinity .
Advanced: How can analogs be designed to improve solubility without compromising activity?
- Polar Substituents : Introduce methoxy (-OCH₃) or hydroxyl (-OH) groups on the benzamide ring to enhance aqueous solubility .
- Bioisosteres : Replace the acetyl group with trifluoromethyl (-CF₃) to balance lipophilicity and metabolic stability .
- Prodrug Approaches : Convert the amide to a hydrolyzable ester, improving bioavailability .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
